molecular formula C22H34Cl2N2O2 B13763185 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride CAS No. 63991-61-7

1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride

Cat. No.: B13763185
CAS No.: 63991-61-7
M. Wt: 429.4 g/mol
InChI Key: LSGVKAZQHAFARS-UHFFFAOYSA-N
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Description

1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride is a chemical compound known for its unique structure and properties. It consists of a hexane backbone with two p-methylaminomethylphenoxy groups attached at the 1 and 6 positions, and it is commonly used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride typically involves a multi-step process. One common method includes the reaction of 1,6-dibromohexane with p-methylaminomethylphenol in the presence of a base to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the final dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Medicinal Chemistry

1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride has been studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets due to the presence of amine and phenolic functional groups.

  • Case Study : A study indicated that derivatives of this compound could serve as agonists for specific receptors, potentially impacting cardiovascular and neurological pathways .

Radioprotective Agent

Research has demonstrated that this compound exhibits radioprotective properties. In preclinical studies, it was tested alongside other compounds for its ability to protect against radiation-induced damage in cellular models.

  • Findings : In a series of experiments involving irradiated mice, this compound showed a significant protective effect at various dosages, indicating its potential utility in radioprotection .

Polymer Chemistry

The compound's unique structure allows it to be utilized in polymer synthesis. Its amine groups can participate in polycondensation reactions, leading to the formation of novel polymeric materials.

  • Applications : It can be used to create polymers with enhanced mechanical properties and thermal stability, useful in coatings and adhesives .
Activity TypeTest SubjectResult
RadioprotectionMiceSignificant effect
Receptor AgonismCellular ModelsPositive interaction

Mechanism of Action

The mechanism of action of 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,6-Hexanediamine: A related compound with similar structural features but different functional groups.

    1,6-Bis(p-carboxyphenoxy)hexane: Another compound with a hexane backbone but different substituents.

Uniqueness

1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Biological Activity

1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride is a chemical compound notable for its unique structural characteristics and potential biological applications. This article delves into its biological activity, synthesis, interaction with biological systems, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H28_{28}Cl2_2N2_2O2_2, with a molecular weight of 373.34 g/mol. The compound features a hexane backbone with two p-methylaminomethylphenoxy groups, which are believed to contribute significantly to its biological activity.

Synthesis

The synthesis of this compound involves several key steps:

  • Preparation of p-Methylaminomethylphenol : This is the precursor for the phenoxy groups.
  • Alkylation Reaction : The alkylation of the prepared phenol with a suitable hexane derivative.
  • Formation of Dihydrochloride Salt : The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound has the potential to inhibit the growth of various bacterial strains.
  • Anticancer Activity : Preliminary investigations have shown promising results in inhibiting tumor cell proliferation in vitro.
  • Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action. Key findings include:

  • Binding Affinity : Research has demonstrated that the compound binds effectively to specific receptors involved in cellular signaling pathways.
  • Cellular Uptake : Studies indicate that the compound's structural features facilitate its uptake into cells, enhancing its bioavailability.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1,6-Bis(p-aminoethylphenoxy)hexane dihydrochlorideSimilar hexane backbone with aminoethyl substitutionsKnown for strong radioprotective properties
Hexamethylenediamine dihydrochlorideSimple diamine structureCommonly used in polymer production
4-(p-Methylaminophenyl)-2-pyridoneContains a pyridone ringExhibits different biological activity profiles
Bis(4-amino-3-methylphenyl) etherEther linkage with amino groupsFocused on anti-inflammatory applications

The combination of functional groups and structural framework in this compound potentially enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Study : A study published in Journal of Antimicrobial Agents showed that the compound exhibited significant inhibitory effects against E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.
  • Cancer Cell Proliferation Inhibition : Research in Cancer Research Journal indicated that treatment with this compound reduced proliferation rates by up to 70% in breast cancer cell lines after 48 hours of exposure.
  • Neuroprotection Study : Findings from a neurobiology study suggested that the compound reduced apoptosis in neuronal cells subjected to oxidative stress by up to 40%, indicating potential therapeutic applications in neurodegenerative diseases.

Properties

CAS No.

63991-61-7

Molecular Formula

C22H34Cl2N2O2

Molecular Weight

429.4 g/mol

IUPAC Name

methyl-[[4-[6-[4-[(methylazaniumyl)methyl]phenoxy]hexoxy]phenyl]methyl]azanium;dichloride

InChI

InChI=1S/C22H32N2O2.2ClH/c1-23-17-19-7-11-21(12-8-19)25-15-5-3-4-6-16-26-22-13-9-20(10-14-22)18-24-2;;/h7-14,23-24H,3-6,15-18H2,1-2H3;2*1H

InChI Key

LSGVKAZQHAFARS-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]CC1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)C[NH2+]C.[Cl-].[Cl-]

Origin of Product

United States

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